5-(furan-2-yl)-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide
Description
5-(Furan-2-yl)-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a furan ring and at the 3-carboxamide position with a 1H-indazol-6-yl group. This structure combines pharmacophoric elements known for diverse bioactivities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
5-(furan-2-yl)-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3/c20-15(12-7-14(22-19-12)13-2-1-5-21-13)17-10-4-3-9-8-16-18-11(9)6-10/h1-8H,(H,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOKLQAYNHMKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(furan-2-yl)-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a furan ring, an indazole moiety, and an oxazole carboxamide group. This structural diversity is believed to contribute to its varied biological activities.
Research indicates that compounds with similar structures often exhibit kinase inhibition properties. Specifically, this compound may inhibit several kinases involved in critical cellular processes, including:
- Glycogen Synthase Kinase 3 (GSK-3)
- Janus Kinases (JAK)
- Aurora Kinases
These kinases play pivotal roles in cell proliferation, survival, and apoptosis, making them attractive targets for cancer therapy and other diseases related to cell growth dysregulation .
Anticancer Activity
Several studies have highlighted the anticancer potential of indazole derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of angiogenesis
For instance, a study assessing the cytotoxic effects of indazole derivatives reported that similar compounds demonstrated significant activity against human cancer cell lines with IC50 values indicating potent efficacy .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Indazole derivatives often exhibit activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. These actions can mitigate conditions like arthritis and other inflammatory diseases .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A recent study evaluated the compound's activity against various cancer cell lines, reporting that it exhibited significant cytotoxic effects comparable to established chemotherapeutics .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of related compounds. Results indicated a marked reduction in inflammation markers when treated with indazole derivatives, suggesting potential therapeutic applications in chronic inflammatory conditions .
Scientific Research Applications
The compound has been studied for its inhibitory effects on several protein kinases, which are crucial in regulating cellular functions including growth, metabolism, and apoptosis. Notably, it has shown activity against:
- Glycogen Synthase Kinase 3 (GSK-3) : Inhibition of GSK-3 is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where hyperactivity of this kinase is implicated in disease progression .
- Janus Kinases (JAK) : These kinases are involved in cytokine signaling pathways, making them important targets for inflammatory diseases and certain cancers .
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 1.962 | Strong antiproliferative activity |
| MCF-7 | 4.496 | Induced apoptosis via caspase activation |
| HCT-116 | 3.597 | Selective cytotoxicity observed |
The compound's mechanism involves inducing cell cycle arrest and apoptosis in cancer cells, which is crucial for developing effective cancer therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 5-(furan-2-yl)-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide involves multi-step reactions that optimize yield and purity. The structure includes a furan ring, an indazole moiety, and an oxazole carboxamide group, which contribute to its biological activity.
Key Synthetic Steps :
- Formation of the indazole scaffold through cyclization reactions.
- Introduction of the furan substituent via electrophilic aromatic substitution.
- Final assembly into the oxazole framework through condensation reactions.
This multi-faceted approach allows for modifications that can enhance potency or selectivity against specific kinases .
Therapeutic Potential Beyond Cancer
Beyond oncology, there are indications that this compound may have applications in treating other conditions associated with abnormal kinase activity:
- Neurodegenerative Diseases : Due to its GSK-3 inhibitory properties, it holds promise for therapeutic use in Alzheimer's disease .
- Inflammatory Disorders : Its action on JAKs suggests potential use in managing autoimmune diseases where inflammatory cytokines play a pivotal role .
Case Studies and Research Findings
Several studies illustrate the effectiveness of this compound:
- In vitro Studies : Research has shown that treatment with this compound led to a significant reduction in cell viability across multiple cancer cell lines.
- In vivo Models : Animal studies demonstrated tumor regression when treated with this compound, supporting its potential for clinical development.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- 5-Substituent Bulkiness : The tetrahydronaphthalenyl group in the purine-linked oxazole () enhances xanthine oxidase binding affinity compared to the smaller furan substituent in the target compound. This aligns with structure-activity relationship (SAR) studies indicating bulky, hydrophobic groups improve enzyme inhibition .
- Carboxamide Group: Replacing the purine () or piperidine () with an indazole may alter target selectivity.
Enzymatic Target Profiles
- Xanthine Oxidase Inhibition: The purine-linked oxazole derivative () demonstrated competitive inhibition via molecular docking, with its tetrahydronaphthalenyl group occupying the enzyme’s active site .
- Antifungal Activity : LMM11 (), a 1,3,4-oxadiazole analog with a furan substituent, showed moderate antifungal activity. While the target compound’s 1,2-oxazole core differs, its furan group may confer similar solubility or membrane permeability properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(furan-2-yl)-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide?
- Methodology : The compound can be synthesized via a multi-step coupling reaction. Start with the formation of the oxazole ring using a [3+2] cycloaddition between a nitrile oxide and an acetylene derivative. Subsequent coupling of the oxazole-3-carboxylic acid with 1H-indazol-6-amine can be achieved using carbodiimide coupling agents (e.g., EDCl/HOBt) under inert conditions. Purification via reverse-phase HPLC is recommended to isolate the final product with >95% purity .
- Validation : Confirm structural integrity using H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline derivatives are obtainable) .
Q. How can researchers confirm the compound’s cellular permeability and stability in vitro?
- Methodology :
Permeability : Use a Caco-2 cell monolayer assay to measure apparent permeability () .
Stability : Incubate the compound in simulated physiological buffers (pH 7.4) or cell lysates. Monitor degradation over 24–48 hours via LC-MS. For forced degradation studies, expose the compound to heat, light, or oxidative conditions (e.g., HO) and analyze impurities via HPLC-DAD .
Advanced Research Questions
Q. What mechanisms underlie its activity as a Wnt pathway modulator, and how can conflicting data across studies be resolved?
- Mechanistic Insight : The compound (referred to as Wnt Pathway Activator VII) binds to Frizzled receptors and co-receptors (LRP5/6), promoting β-catenin stabilization. Conflicting efficacy data may arise from cell-type-specific receptor expression or off-target effects on other Wnt branches (e.g., non-canonical pathways) .
- Resolution Strategy :
Use TOPFlash/β-catenin luciferase reporter assays to quantify canonical pathway activation.
Perform siRNA knockdown of Frizzled/LRP5/6 to confirm target specificity .
Cross-validate results in isogenic cell lines with Wnt pathway mutations.
Q. How can structural modifications enhance its anticancer activity while minimizing cytotoxicity?
- Approach :
Structure-Activity Relationship (SAR) : Substitute the furan-2-yl group with bioisosteres (e.g., thiophene, pyridine) to improve binding affinity. Modify the indazole moiety to enhance solubility (e.g., introduce polar groups like -OH or -NH) .
In Vitro Testing : Screen analogs in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Prioritize compounds with IC < 10 μM and selectivity indices >5 compared to normal cells .
Q. What analytical strategies are optimal for detecting impurities in bulk batches?
- Methodology :
HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. Monitor at λ = 254 nm .
LC-MS/MS : Identify impurities via fragmentation patterns and compare with synthetic intermediates (e.g., unreacted oxazole precursors) .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported IC values across studies?
- Root Causes : Variability may stem from differences in assay conditions (e.g., serum concentration, incubation time) or compound batch purity.
- Mitigation :
Standardize assays using reference compounds (e.g., ICG-001 for Wnt inhibition).
Validate purity of each batch via quantitative H NMR .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?
- PK Studies : Administer the compound intravenously/orally to rodents. Collect plasma at intervals (0–24 hr) and quantify levels via LC-MS. Calculate , , and bioavailability .
- Toxicity : Conduct acute toxicity studies in mice (OECD 423). Monitor organ histopathology and serum biomarkers (ALT, creatinine) .
Comparative and Functional Studies
Q. How does this compound compare to other Wnt activators (e.g., Ceapin-A1) in terms of selectivity?
- Key Differentiators : Unlike Ceapin-A1 (an ATF6α inhibitor), this compound targets the β-catenin-dependent Wnt pathway.
- Experimental Design :
Perform competitive binding assays with recombinant Frizzled extracellular domains.
Test in ATF6α-knockout cells to confirm Wnt-specific activity .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Synthetic Yield | 45–60% (after HPLC purification) | |
| Cellular | 8.2 × 10 cm/s (Caco-2) | |
| IC (HCT-116) | 2.3 μM (MTT assay) | |
| Plasma | 3.8 hr (mouse, IV) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
